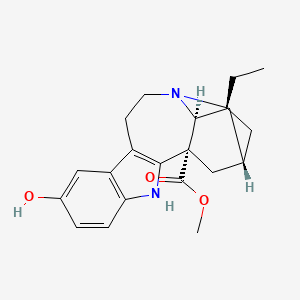
10-Hydroxycoronaridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
10-Hydroxycoronaridine is an organic heteropentacyclic compound derived from coronaridine, where the hydrogen of the indole moiety that is para- to the indole nitrogen has been replaced by a hydroxy group . This compound belongs to the family of iboga alkaloids, which have been studied for their potential neuropharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxycoronaridine involves the conversion of coronaridine to this compound using the P450 enzyme ibogamine-10-hydroxylase (I10H) . This enzymatic reaction is a key step in the biosynthesis of this compound.
Industrial Production Methods: The use of continuous automated processes, such as AutoDrop, can enhance the efficiency and scalability of production .
化学反応の分析
Types of Reactions: 10-Hydroxycoronaridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, reverting to coronaridine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in synthetic and medicinal chemistry .
科学的研究の応用
Pharmacological Applications
1.1 Neuropharmacology and Addiction Treatment
10-Hydroxycoronaridine is noted for its potential in treating addiction-related disorders. Research indicates that derivatives of ibogaine, such as noribogaine (which is produced from this compound), may offer therapeutic benefits without the severe cardiac side effects associated with ibogaine itself. This suggests that this compound could be utilized in the development of safer addiction treatments .
1.2 Estrogen Receptor Modulation
Studies have shown that the methanol extract of Tabernaemontana penduliflora, which contains this compound, significantly inhibits [3H]-estradiol binding to estrogen receptors. This indicates its potential role as a phytoestrogen, which may have implications for hormone-related therapies and conditions .
Biocatalysis and Enzyme Activity
2.1 Enzymatic Hydroxylation
The compound is produced through the action of specific cytochrome P450 enzymes, such as ibogamine-10-hydroxylase (I10H). This enzyme catalyzes the hydroxylation process at the 10-position of coronaridine, leading to the formation of this compound. This enzymatic pathway represents a novel approach to alkaloid derivatization, allowing for the synthesis of various biologically active compounds .
2.2 Biocatalytic Toolbox
The discovery of I10H's substrate specificity towards ibogan-type alkaloids highlights its utility in biocatalysis. The ability to produce this compound efficiently opens avenues for creating new analogs with potentially novel biological activities through protein engineering .
Antimicrobial Properties
Recent studies have indicated that extracts containing this compound exhibit antimicrobial activity, suggesting its potential application in developing natural antimicrobial agents. The compound's efficacy against various microbial strains could lead to new therapeutic agents derived from natural sources .
Case Studies and Research Findings
作用機序
The mechanism of action of 10-Hydroxycoronaridine involves its interaction with various molecular targets and pathways. It primarily affects the central nervous system by modulating neurotransmitter systems, including dopamine and serotonin pathways . The compound’s ability to bind to specific receptors and enzymes contributes to its neuropharmacological effects .
類似化合物との比較
Coronaridine: The parent compound from which 10-Hydroxycoronaridine is derived.
Ibogaine: Another iboga alkaloid with similar neuropharmacological properties.
18-Methoxycoronaridine: An analog with reported anti-addictive effects.
Uniqueness: this compound is unique due to its specific hydroxy substitution on the indole moiety, which imparts distinct chemical and biological properties. This modification enhances its potential as a neuropharmacological agent compared to its analogs .
特性
CAS番号 |
76129-67-4 |
|---|---|
分子式 |
C21H26N2O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
methyl (1S,15R,17S,18S)-17-ethyl-7-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-13-8-12-10-21(20(25)26-2)18-15(6-7-23(11-12)19(13)21)16-9-14(24)4-5-17(16)22-18/h4-5,9,12-13,19,22,24H,3,6-8,10-11H2,1-2H3/t12-,13+,19+,21-/m1/s1 |
InChIキー |
TUZCJNZERFWZAS-YDBSYXHISA-N |
SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |
異性体SMILES |
CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |
正規SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O)C(=O)OC |
同義語 |
10-hydroxycoronaridine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















